Cas no 2229585-53-7 (5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine)

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine structure
2229585-53-7 structure
商品名:5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
CAS番号:2229585-53-7
MF:C10H11BrN4
メガワット:267.125140428543
CID:6259054
PubChem ID:165645518

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
    • 2229585-53-7
    • EN300-1919017
    • インチ: 1S/C10H11BrN4/c11-5-1-2-9-3-4-10(13-6-9)15-8-12-7-14-15/h3-4,6-8H,1-2,5H2
    • InChIKey: NCFRJEWOPBOYCJ-UHFFFAOYSA-N
    • ほほえんだ: BrCCCC1C=NC(=CC=1)N1C=NC=N1

計算された属性

  • せいみつぶんしりょう: 266.01671g/mol
  • どういたいしつりょう: 266.01671g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1919017-0.1g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
0.1g
$1183.0 2023-09-17
Enamine
EN300-1919017-0.25g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
0.25g
$1235.0 2023-09-17
Enamine
EN300-1919017-5.0g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
5g
$3894.0 2023-06-02
Enamine
EN300-1919017-1.0g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
1g
$1343.0 2023-06-02
Enamine
EN300-1919017-10g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
10g
$5774.0 2023-09-17
Enamine
EN300-1919017-5g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
5g
$3894.0 2023-09-17
Enamine
EN300-1919017-10.0g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
10g
$5774.0 2023-06-02
Enamine
EN300-1919017-0.5g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
0.5g
$1289.0 2023-09-17
Enamine
EN300-1919017-2.5g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
2.5g
$2631.0 2023-09-17
Enamine
EN300-1919017-1g
5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine
2229585-53-7
1g
$1343.0 2023-09-17

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine 関連文献

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridineに関する追加情報

Introduction to 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS No: 2229585-53-7)

5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine, identified by the CAS number 2229585-53-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural composition of this molecule incorporates a brominated propyl group and a 1H-1,2,4-triazole moiety, which are key features that contribute to its unique chemical properties and reactivity.

The bromopropyl side chain in the molecular structure of 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine introduces a reactive site that can participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry. The presence of the 1H-1,2,4-triazole ring enhances the compound's ability to interact with biological targets, as triazoles are known for their binding affinity to certain enzymes and receptors. This combination of structural features makes the compound a promising candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The specific arrangement of atoms in 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine may contribute to its potential as a lead compound in the development of novel therapeutic agents. Researchers have been exploring its interactions with various biological pathways to uncover new pharmacological targets.

One of the most compelling aspects of this compound is its versatility in chemical synthesis. The bromine atom attached to the propyl group allows for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex molecular architectures, which are often required for achieving high specificity in drug design. The triazole ring also provides a scaffold for modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine for their potential biological activity. Molecular docking studies have been particularly useful in predicting how this compound might interact with target proteins. These studies suggest that it could bind to enzymes involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. Such insights are crucial for guiding experimental efforts and optimizing lead compounds for clinical trials.

The synthesis of 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have reported various synthetic routes that leverage modern methodologies to construct the desired structure efficiently. One common approach involves the condensation of 2-amino pyridine with propyl bromide followed by reaction with guanidine hydrochloride to introduce the triazole ring. Alternative methods may employ different reagents or catalysts to improve scalability and reduce byproduct formation.

The pharmacological evaluation of 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine has revealed several interesting findings. Preclinical studies indicate that it may possess inhibitory activity against certain kinases that are overexpressed in tumor cells. This property makes it a candidate for further development as an anticancer agent. Additionally, its interaction with inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. These findings highlight the importance of continued research into this compound's therapeutic potential.

In conclusion, 5-(3-bromopropyl)-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS No: 2229585-53-7) is a structurally intriguing compound with significant implications in pharmaceutical research. Its unique combination of chemical features positions it as a valuable tool for developing new drugs targeting various diseases. As research progresses, further insights into its biological activity and synthetic applications will continue to emerge, contributing to advancements in medicinal chemistry.

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